Methyl 4-(cyclohexylmethoxy)benzoate

Description

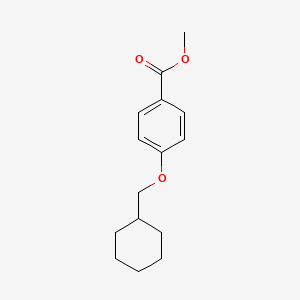

Methyl 4-(cyclohexylmethoxy)benzoate is a substituted benzoate ester characterized by a cyclohexylmethoxy group (-OCH₂C₆H₁₁) at the para position of the aromatic ring. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 260.32 g/mol. The compound is synthesized via nucleophilic substitution reactions, typically involving a methyl benzoate derivative, cyclohexylmethyl bromide, and a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN). Evidence from related syntheses (e.g., ) suggests moderate yields (~68%) due to steric hindrance from the bulky cyclohexyl group .

The cyclohexylmethoxy substituent imparts significant hydrophobicity, making the compound useful in applications requiring lipophilic properties, such as drug delivery systems or polymer additives.

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

methyl 4-(cyclohexylmethoxy)benzoate |

InChI |

InChI=1S/C15H20O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3 |

InChI Key |

XLMVRKFZNFZUNP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclohexylmethoxy)benzoate typically involves the esterification of 4-cyclohexylmethoxybenzoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclohexylmethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-cyclohexylmethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-cyclohexylmethoxybenzyl alcohol, using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 4-cyclohexylmethoxybenzoic acid.

Reduction: 4-cyclohexylmethoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(cyclohexylmethoxy)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of fragrances, flavorings, and as a plasticizer in polymer industries

Mechanism of Action

The mechanism of action of Methyl 4-(cyclohexylmethoxy)benzoate is not fully understood. it is believed to interact with cellular membranes, altering their permeability and affecting the function of membrane-bound proteins. This can lead to antimicrobial and antifungal effects by disrupting the integrity of microbial cell membranes .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key analogs are selected based on substituent variations at the para position of the benzoate core. Below is a comparative analysis:

Analysis of Substituent Effects

- Lipophilicity : The cyclohexylmethoxy group confers higher hydrophobicity (LogP ~3.5 estimated) compared to smaller substituents like methoxy (-OCH₃) or polar groups (e.g., -CN in ). This property is critical for membrane permeability in drug candidates.

- Steric Effects : Bulky groups (e.g., cyclohexylmethoxy) reduce reaction yields due to steric hindrance during synthesis, as seen in the 68% yield for this compound versus 96% for the less hindered 3-phenylpropoxy analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.